2-Cyclopropoxy-4-ethyl-N-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-9-4-7-11(13-2)12(8-9)14-10-5-6-10/h4,7-8,10,13H,3,5-6H2,1-2H3 |
InChI Key |
IGLJWEOTUMYTGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC)OC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropoxy 4 Ethyl N Methylaniline and Analogues
Strategic Approaches for Substituted N-Methylaniline Core Synthesis
The construction of the substituted N-methylaniline core is a critical phase in the synthesis of 2-Cyclopropoxy-4-ethyl-N-methylaniline. This involves the elaboration of the N-methylaniline portion and the regioselective introduction of the ethyl substituent onto the aromatic ring.
Elaboration of N-Methylaniline Derivatives
The formation of the N-methylaniline moiety can be achieved through various methylation protocols applied to a primary aniline (B41778) precursor.
Direct N-methylation of a primary aniline is a common strategy. A variety of methylating agents can be employed, including dimethyl sulfate (B86663), methyl iodide, and formaldehyde (B43269). For instance, the reaction of an aniline with dimethyl sulfate can lead to the formation of the corresponding N-methylaniline. sigmaaldrich.com Another approach involves the use of formaldehyde as both a reductant and a methyl source in a transition metal-free procedure, which has been shown to be effective for the N,N-dimethylation and N-methylation of primary and secondary anilines. researchgate.net To achieve selective mono-N-methylation and avoid the formation of the N,N-dimethylated byproduct, specific reagents and conditions are necessary. One such method is the copper(II)-promoted cross-coupling of anilines with methylboronic acid, a variant of the Chan-Lam coupling, which offers good yields for N-methylanilines. beilstein-journals.org
Alternatively, a two-step procedure involving the formation of a formimidate intermediate followed by reduction offers high selectivity for mono-N-methylation. nih.gov Primary anilines react with triethyl orthoformate to generate an N-arylformimidate, which is then reduced, for example with sodium borohydride (B1222165), to yield the N-methylaniline. nih.gov This method is particularly advantageous as it prevents the formation of dimethylated byproducts. nih.gov
| Methylation Reagent | Catalyst/Conditions | Selectivity | Reference |
| Dimethyl sulfate | Base | Mono- and di-methylation | sigmaaldrich.com |
| Formaldehyde | Transition metal-free | Mono- and di-methylation | researchgate.net |
| Methylboronic acid | Cu(OAc)2, Pyridine | Mono-methylation | beilstein-journals.org |
| Triethyl orthoformate / NaBH4 | Acid catalyst / Reduction | Mono-methylation | nih.gov |
| Methanol (B129727) | Ruthenium complex | Mono-methylation | stuba.sk |
Beyond methylation, broader N-alkylation strategies can be employed. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical method that uses alcohols as alkylating agents. nih.govnih.gov In this process, a metal catalyst temporarily oxidizes the alcohol to an aldehyde, which then reacts with the amine to form an imine. The catalyst then facilitates the reduction of the imine to the N-alkylated amine. nih.gov Ruthenium and iridium complexes are often used as catalysts for this transformation. nih.govacs.org Manganese pincer complexes have also been shown to be effective and offer a more sustainable alternative to precious metal catalysts. nih.gov These methods are highly chemoselective and tolerate a wide variety of functional groups. nih.gov
Introduction of Alkyl Substituents on the Aromatic Ring
The introduction of the ethyl group at the 4-position of the aniline ring requires regioselective functionalization.
Achieving regioselectivity in the functionalization of anilines is crucial. The directing effect of the amino group (or a protected form) generally favors substitution at the ortho and para positions. nih.gov For the synthesis of this compound, the ethyl group needs to be installed at the para position relative to the amino group.
A common strategy to achieve this is to start with a precursor that already contains the desired substitution pattern. For example, the synthesis can begin with 4-ethylaniline. sigmaaldrich.com Alternatively, a Friedel-Crafts acylation of a suitable aniline precursor followed by reduction can introduce the ethyl group. However, direct Friedel-Crafts reactions on anilines can be complicated by the reaction of the amino group with the Lewis acid catalyst. Therefore, protection of the amino group is often necessary.
A more direct approach involves the nitration of ethylbenzene (B125841) to yield a mixture of 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene (B91404). google.com These isomers can then be separated, and the 4-ethylnitrobenzene can be carried forward in the synthesis. The nitro group can then be reduced to the primary amine. youtube.com
Advanced Construction of the Cyclopropoxy Ether Linkage
The final key step in the synthesis is the formation of the cyclopropoxy ether linkage at the 2-position of the aniline ring. A plausible precursor for this step is a 2-hydroxy-N-methylaniline derivative.
A robust method for the O-cyclopropylation of phenols is the copper-catalyzed Chan-Lam coupling reaction using potassium cyclopropyl (B3062369) trifluoroborate. nih.gov This reaction is catalyzed by copper(II) acetate (B1210297) in the presence of a ligand such as 1,10-phenanthroline (B135089) and uses oxygen as the terminal oxidant. nih.gov This method is operationally simple and tolerates a variety of functional groups, making it suitable for the late-stage introduction of the cyclopropoxy group onto a complex molecule. nih.gov
A potential synthetic route to this compound could therefore involve the following key steps:
Nitration of ethylbenzene: This provides 4-ethylnitrobenzene. google.com
Introduction of a hydroxyl group: A nucleophilic aromatic substitution on a suitably activated precursor, or other methods to generate 4-ethyl-2-nitrophenol (B1294207). chemshuttle.comcymitquimica.com
Reduction of the nitro group: The nitro group of 4-ethyl-2-nitrophenol is reduced to a primary amine, yielding 2-amino-4-ethylphenol (B1269030). nih.govmdpi.com
N-methylation: Selective methylation of the amino group of 2-amino-4-ethylphenol to give 2-(methylamino)-5-ethylphenol.
O-cyclopropylation: The final step would be the copper-catalyzed coupling of 2-(methylamino)-5-ethylphenol with a cyclopropylboronic acid derivative to form the desired this compound. nih.gov
| Precursor | Reagent | Catalyst | Product | Reference |
| 4-ethyl-2-nitrophenol | NaBH4 or H2/catalyst | Metal catalyst | 2-amino-4-ethylphenol | nih.govmdpi.com |
| 2-amino-4-ethylphenol | Methylating agent | Varies | 2-(methylamino)-5-ethylphenol | beilstein-journals.orgnih.gov |
| 2-(methylamino)-5-ethylphenol | Potassium cyclopropyl trifluoroborate | Cu(OAc)2 / 1,10-phenanthroline | This compound | nih.gov |
Methodologies for Cyclopropane (B1198618) Ring Formation
The construction of the cyclopropane moiety is a pivotal step in the synthesis of this compound and its analogues. Various powerful reactions have been developed to achieve this, often with high levels of stereocontrol.
Enantioselective Cyclopropanation Reactions
The generation of chiral cyclopropanes is of significant interest, and several catalytic asymmetric methods have been established to this end. These methods are crucial for producing enantiomerically enriched compounds, which is often a requirement for biologically active molecules.
Rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of olefins. nih.govorganic-chemistry.org This methodology typically involves the reaction of a diazo compound with an alkene in the presence of a chiral rhodium catalyst. nih.gov The catalyst, often featuring chiral ligands derived from amino acids or other chiral sources, orchestrates the enantioselective transfer of a carbene equivalent to the double bond of the olefin. nih.govrsc.org
N-Sulfonyl-1,2,3-triazoles can serve as stable and readily available precursors to rhodium(II) azavinyl carbenes, which then react with olefins to yield cyclopropanes with excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org The choice of the chiral ligand on the rhodium catalyst is critical in dictating the enantiomeric excess (ee) of the cyclopropane product. A variety of chiral rhodium(II) complexes have been developed and optimized for different olefin substrates. nih.govorganic-chemistry.org
Table 1: Examples of Chiral Rhodium Catalysts in Asymmetric Cyclopropanation
| Catalyst | Ligand Type | Typical Substrates | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Rh₂(S-DOSP)₄ | Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate] | Styrenes, Dienes | Up to 99% |
| Rh₂(S-PTAD)₄ | Dirhodium tetrakis[N-tetrachlorophthaloyl-(S)-adamantylglycinate] | Electron-deficient olefins | Up to 98% nih.gov |
Cobalt(II) complexes, particularly those based on D₂-symmetric chiral porphyrins, have emerged as powerful catalysts for the asymmetric cyclopropanation of olefins. nih.govjohnshopkins.edunih.gov These systems are notable for their ability to catalyze the cyclopropanation of a broad range of olefins, including electron-deficient ones, with high stereoselectivity. nih.govjohnshopkins.edu The mechanism is believed to proceed through a stepwise radical pathway involving cobalt-based metalloradicals. nih.govacs.org
This cobalt-catalyzed approach often provides complementary reactivity and selectivity to the more traditional rhodium- and copper-based systems. nih.gov For instance, cobalt(II) porphyrin catalysts have been successfully employed in the cyclopropanation of α,β-unsaturated esters, amides, ketones, and nitriles, yielding the corresponding electrophilic cyclopropane derivatives in high yields and with excellent diastereo- and enantioselectivities. johnshopkins.edu
Table 2: Performance of a Chiral Cobalt(II) Porphyrin Catalyst in Asymmetric Cyclopropanation
| Olefin Substrate | Diazo Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Styrene | Ethyl diazoacetate | >99:1 | 98% |
| Methyl acrylate | Ethyl diazoacetate | 95:5 | 97% |
The Michael Initiated Ring Closure (MIRC) reaction is a versatile and powerful strategy for the enantioselective synthesis of cyclopropanes. rsc.orgrsc.orgresearchgate.net This method involves the conjugate addition of a nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor) that also contains a leaving group at the β-position. The resulting enolate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. rsc.org
Enantioselectivity can be achieved by using a chiral Michael donor, a chiral Michael acceptor, or a chiral catalyst. rsc.orgrsc.org Organocatalysis has proven to be particularly effective in MIRC reactions, with chiral amines and other small organic molecules being used to activate the Michael acceptor and control the stereochemical outcome of the initial addition step. princeton.edu This approach allows for the synthesis of highly functionalized and enantioenriched cyclopropanes from readily available starting materials. rsc.orgrsc.orgacs.org
Diastereoselective 1,3-Ring Closure Reactions
Diastereoselective 1,3-ring closure reactions provide another important avenue for the synthesis of substituted cyclopropanes. wikipedia.org These reactions typically involve the formation of a three-membered ring from a linear precursor through the displacement of a leaving group by a nucleophile located at the 3-position. The stereochemistry of the starting material can often be translated into the stereochemistry of the cyclopropane product.
One common approach involves the use of γ-substituted carbonyl compounds or nitriles. Treatment with a base generates a carbanion that can then displace a leaving group at the γ-position to form the cyclopropane ring. The diastereoselectivity of this process can be controlled by the stereocenters present in the acyclic precursor. acs.org
Carbocupration and Carbomagnesiation of Cyclopropenes
The carbometalation of cyclopropenes, particularly carbocupration and carbomagnesiation, offers a highly regio- and stereoselective method for the synthesis of polysubstituted cyclopropanes. nih.govrsc.orgnih.govrsc.orgnih.gov These reactions involve the addition of an organocopper or organomagnesium reagent across the double bond of a cyclopropene (B1174273) derivative. rsc.orgrsc.org
The addition typically proceeds in a syn-selective manner, and the regioselectivity is often controlled by the substituents on the cyclopropene ring. rsc.orgnih.gov The resulting cyclopropylmetal species is configurationally stable and can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups with retention of configuration. nih.govnih.gov This methodology is particularly powerful for the construction of cyclopropanes with multiple stereocenters. acs.orgnih.gov
Table 3: Examples of Carbometalation of Cyclopropenes
| Cyclopropene Substrate | Organometallic Reagent | Electrophile | Diastereoselectivity |
|---|---|---|---|
| 3,3-Dimethylcyclopropene | Me₂CuLi | H₂O | >98:2 |
| 1-Methyl-2-phenylcyclopropene | EtMgBr/CuI | I₂ | >95:5 |
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction is a versatile and widely utilized method for the formation of three-membered rings, including cyclopropanes. adichemistry.comwikipedia.org This reaction typically involves the use of a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, which acts as a methylene-transfer agent to an electrophilic double bond. adichemistry.comorganic-chemistry.org In the context of synthesizing cyclopropoxy aromatics, this reaction would be applied to a suitable precursor containing an activated alkene.
The mechanism of the Corey-Chaykovsky cyclopropanation commences with the deprotonation of a sulfonium (B1226848) salt by a strong base, such as sodium hydride, to generate the reactive sulfur ylide in situ. adichemistry.com When reacting with α,β-unsaturated carbonyl compounds (enones), the stabilized sulfoxonium ylides typically undergo a 1,4-conjugate addition, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate dimethyl sulfoxide (B87167). nrochemistry.com This process is known for its high diastereoselectivity, often favoring the formation of the trans isomer. adichemistry.com
For the synthesis of a precursor to this compound, one could envision a scenario where a vinyl ether derivative of a substituted phenol (B47542) is subjected to the Corey-Chaykovsky reaction. The electron-rich nature of the vinyl ether double bond would be a key consideration in the reaction design.
Table 1: Key Reagents in Corey-Chaykovsky Cyclopropanation
| Reagent | Role | Common Examples |
| Sulfur Ylide Precursor | Source of the ylide | Trimethylsulfonium iodide, Trimethylsulfoxonium iodide |
| Base | Deprotonation of the precursor | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) |
| Substrate | Alkene to be cyclopropanated | α,β-Unsaturated ketones, esters, nitriles |
| Solvent | Reaction medium | Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) |
Etherification Strategies for Cyclopropoxy Group Incorporation
The introduction of the cyclopropoxy group onto the aniline scaffold is a critical transformation in the synthesis of the target molecule. This is typically achieved through etherification strategies, which can be broadly categorized into nucleophilic substitution approaches and methods involving the intermediacy of cyclopropanols.
A primary method for forming the cyclopropyl ether linkage is through nucleophilic substitution, often following the principles of the Williamson ether synthesis. organic-chemistry.org In this approach, a phenoxide, generated by deprotonating a phenolic precursor with a suitable base, acts as a nucleophile, displacing a leaving group on a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate.
However, direct nucleophilic aromatic substitution (SNAr) on an unactivated aromatic ring is generally challenging. chemistrysteps.comwikipedia.org For the synthesis of this compound, a more plausible route involves the etherification of a pre-functionalized phenol. The reaction would involve the deprotonation of the phenol to form a more potent nucleophile, which then attacks the cyclopropyl electrophile. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.
Recent advancements have also explored copper-catalyzed Chan-Lam cyclopropylation of phenols using potassium cyclopropyl trifluoroborate as the cyclopropyl source. This method operates under mild conditions with oxygen as the terminal oxidant and has shown good functional group tolerance. nih.gov
Cyclopropanol (B106826) and its derivatives serve as valuable intermediates for the introduction of the cyclopropoxy group. wikipedia.org Cyclopropanol itself is unstable and prone to ring-opening, but it can be used as a synthon for a homoenolate. wikipedia.org More stable derivatives of cyclopropanol can be employed in etherification reactions. For instance, the reaction of a phenol with a cyclopropyl derivative bearing a good leaving group, which can be prepared from cyclopropanol, offers an alternative to using cyclopropyl halides directly.
One strategy involves the activation of the cyclopropanol hydroxyl group to facilitate nucleophilic attack. Alternatively, the reaction can proceed through the formation of a cyclopropene intermediate from a cyclopropyl halide, followed by the nucleophilic addition of a phenoxide. nih.gov The diastereoselectivity of such additions can be controlled by steric effects or the presence of directing groups. nih.gov
Table 2: Comparison of Etherification Strategies
| Strategy | Key Reagents | Advantages | Challenges |
| Nucleophilic Substitution | Phenol, Base (e.g., NaH, K2CO3), Cyclopropyl halide/tosylate | Well-established, versatile | Potential for elimination side reactions, SNAr on unactivated rings is difficult |
| Chan-Lam Cyclopropylation | Phenol, Potassium cyclopropyl trifluoroborate, Cu(OAc)2, Ligand, O2 | Mild conditions, good functional group tolerance | Requires a metal catalyst |
| Cyclopropanol Intermediacy | Phenol, Cyclopropanol derivative (e.g., activated with a leaving group) | Can overcome limitations of direct cyclopropyl halide use | Instability of some cyclopropanol derivatives |
Integrated Multi-Step Synthesis Pathways
The synthesis of a polysubstituted aniline derivative like this compound necessitates a carefully designed multi-step pathway that considers the directing effects of substituents and the compatibility of functional groups. A plausible synthetic route could commence with a commercially available substituted aniline or phenol.
One potential pathway could start with 4-ethylphenol. The synthesis would proceed through the following key steps:
Ortho-functionalization: Introduction of a nitro group at the ortho position to the hydroxyl group of 4-ethylphenol. The hydroxyl group is an ortho-, para-director, and with the para position blocked by the ethyl group, nitration would favor the ortho position.
Etherification: Formation of the cyclopropyl ether via a nucleophilic substitution reaction on the phenolic hydroxyl group, as described in section 2.2.2.1. This would likely be performed after the nitration to avoid side reactions.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).
N-Methylation: The final step would be the selective methylation of the primary amine to introduce the N-methyl group. This can be accomplished using reagents like dimethyl sulfate or by reductive amination with formaldehyde and a reducing agent.
The order of these steps is critical. For instance, the introduction of the N-methyl group is typically performed after the reduction of the nitro group to avoid over-methylation. Similarly, the etherification is strategically placed to avoid interference from other reactive functional groups.
Application of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical and chemical industries, aiming to minimize environmental impact and enhance safety and efficiency. ctfassets.netpharmtech.comnih.gov
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.com Reactions with high atom economy are desirable as they generate less waste. For instance, addition and rearrangement reactions generally have 100% atom economy, while substitution and elimination reactions have lower atom economies.
In the synthesis of substituted anilines, traditional methods such as the Béchamp reduction of nitroarenes with iron and acid have poor atom economy, generating significant amounts of iron oxide sludge. rsc.org Catalytic hydrogenation, on the other hand, offers a much higher atom economy, with water being the only byproduct. rsc.org
Waste minimization is another crucial aspect of green chemistry. This can be addressed by choosing synthetic routes with fewer steps, using catalytic rather than stoichiometric reagents, and selecting solvents that are less toxic and can be recycled. acs.org For example, developing a one-pot synthesis for multiple steps in the pathway to this compound would significantly reduce waste from workup and purification procedures. The use of microwave-assisted synthesis in aqueous media for the preparation of anilines is an example of a greener alternative to traditional methods that often require organic solvents and metal catalysts. tandfonline.com
The environmental impact of a process can also be quantified using metrics like the E-factor , which is the mass ratio of waste to the desired product. pharmtech.com The pharmaceutical industry traditionally has high E-factors, but the application of green chemistry principles is helping to reduce this. pharmtech.com
Table 3: Green Chemistry Metrics for Common Reaction Types
| Metric | Definition | Ideal Value | Relevance to Synthesis |
| Atom Economy | (MW of product / MW of all reactants) x 100% | 100% | Guides the selection of reactions that are inherently more efficient. |
| E-Factor | Mass of waste / Mass of product | 0 | Provides a practical measure of the waste generated in a process. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | A holistic metric that includes all materials used in a process. |
Solvent-Free or Environmentally Benign Solvent Systems
The reduction of volatile organic compounds (VOCs) is a cornerstone of green chemistry. Conventional organic solvents are often flammable, toxic, and contribute to environmental pollution. Consequently, methodologies that operate under solvent-free conditions or in environmentally benign solvents like water are highly desirable.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions under solvent-free conditions. For the N-alkylation of anilines, a solid support such as alumina-supported potassium carbonate can be used to facilitate the reaction between the amine and an alkylating agent under microwave irradiation. tandfonline.com This approach offers several advantages, including enhanced reaction rates, higher yields, and simplified product isolation, often requiring only desorption with a non-polar solvent. tandfonline.com For the synthesis of this compound, its precursor, 2-Cyclopropoxy-4-ethylaniline, could be adsorbed onto the solid support and reacted with a methylating agent like methyl iodide.
Another green alternative is the use of water as a reaction medium. Water is non-toxic, non-flammable, and inexpensive. Microwave irradiation can be effectively combined with aqueous media to accelerate reactions. For instance, the double N-alkylation of aniline derivatives with alkyl dihalides has been successfully performed in mildly basic aqueous solutions under microwave heating, affording N-aryl azacycloalkanes in excellent yields within minutes. acs.org This demonstrates the feasibility of using water as a solvent for C-N bond formation. The N-methylation of 2-Cyclopropoxy-4-ethylaniline could similarly be explored in an aqueous medium, potentially using a phase-transfer catalyst to facilitate the reaction between the water-insoluble aniline derivative and a water-soluble methylating agent.
Below is a table summarizing research findings for N-alkylation reactions conducted in environmentally benign or solvent-free systems.
| Reactants | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline, Alkyl dihalides | K₂CO₃, Water, Microwave irradiation (20 min) | N-Aryl azacycloalkanes | Good to Excellent | acs.org |
| Secondary amines, Alkyl halides | K₂CO₃ on Alumina, Microwave irradiation (Solvent-free) | Tertiary amines | Good | tandfonline.com |
| Aniline, Benzyl (B1604629) chloride | K₂CO₃ on Alumina, Microwave irradiation (Solvent-free) | N-Benzylaniline | Good | tandfonline.com |
Energy Efficient Processes, including Solar-Mediated Synthesis
Solar-mediated synthesis, a branch of photochemistry, harnesses visible light to drive chemical reactions. This can be achieved through the use of photocatalysts that absorb light and initiate the desired transformation. The N-alkylation of amines with alcohols is a prime example of a reaction that can be rendered more energy-efficient using photocatalysis. A mixed heterogeneous photocatalyst system, such as one prepared from Cu/TiO₂ and Au/TiO₂, has been shown to enable the N-alkylation of various amines with alcohols at room temperature under light irradiation. nih.gov Similarly, a novel TiO₂-supported copper and molybdenum photocatalyst (Cu-Mo/TiO₂) has been developed for the N-alkylation of amines with alcohols under UV irradiation at room temperature, converting a variety of aromatic and aliphatic amines into the corresponding secondary or tertiary amines in moderate to excellent yields. researchgate.netrsc.org
For the synthesis of this compound, a solar-mediated approach could involve the reaction of 2-Cyclopropoxy-4-ethylaniline with methanol, a green and readily available C1 source, in the presence of a suitable photocatalyst. Metal-Organic Frameworks (MOFs), such as NH₂-MIL-125(Ti), have also been investigated as photocatalysts for the selective N-methylation of amines using CO₂ as a sustainable C1 source under visible light. chemrxiv.orgresearchgate.net This approach is particularly attractive as it utilizes a greenhouse gas as a chemical feedstock.
Microwave-assisted synthesis, as mentioned previously, is also considered an energy-efficient process. The rapid heating achieved with microwave irradiation dramatically reduces reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. bohrium.comacs.org A protocol for the selective monoalkylation of anilines with alcohols catalyzed by SmI₂ under microwave conditions has been described, generating water as the only byproduct. acs.org
The following table presents data from studies on energy-efficient N-alkylation processes.
| Reactants | Catalyst / Method | Energy Source | Product | Yield (%) | Reference |
| Amines, Alcohols | Cu/TiO₂ and Au/TiO₂ | Light Irradiation | N-Alkylated amines | High | nih.gov |
| Aniline, Benzyl alcohol | SmI₂ | Microwave (140°C, 1h) | N-Benzylaniline | 81 | acs.org |
| Amines, Alcohols | Cu-Mo/TiO₂ | UV Irradiation (Room Temp) | N-Alkylated amines | Up to 95 | researchgate.netrsc.org |
| Amines, CO₂ | NH₂-MIL-125(Ti) MOF | Visible Light | N-Methylamines | Excellent | chemrxiv.orgresearchgate.net |
Transition-Metal-Free Catalysis
While transition metals are powerful catalysts for a vast array of chemical transformations, they often suffer from drawbacks such as cost, toxicity, and the potential for product contamination. The development of transition-metal-free synthetic methods is therefore a significant goal in green chemistry. cas.cnpreprints.orgchemistryviews.org
For the N-methylation of anilines, a notable transition-metal-free approach involves the use of triethyl orthoformate. In this method, the primary aniline reacts with triethyl orthoformate, catalyzed by a solid acid like propylsulfonic acid-functionalized mesoporous zeolite (MCM-41-SO₃H), to quantitatively generate a formimidate intermediate. This intermediate is then reduced in a subsequent step using a reagent like sodium borohydride to yield the mono-N-methylated aniline. lookchem.com This two-step, one-pot procedure is highly selective for mono-methylation, avoiding the common issue of over-alkylation to the tertiary amine, and is performed under mild conditions. lookchem.com This strategy could be directly applied to the synthesis of this compound from its primary amine precursor.
Furthermore, the synthesis of the precursor itself, which involves the formation of a C-O ether bond (the cyclopropoxy group), can also be envisioned under transition-metal-free conditions. While many aryl ether syntheses rely on copper or palladium catalysis, recent research has focused on alternatives such as light-mediated C-O cross-coupling reactions. nih.gov The development of a transition-metal-free cross-coupling of phenols and primary amines using a simple multifunctional reagent has also been reported, highlighting the potential for forming C-N bonds without metal catalysts. nih.gov
Below is a table summarizing the results of a transition-metal-free method for mono-N-methylation of various anilines.
| Substrate (Aniline Derivative) | Catalyst / Reagents | Product | Yield (%) | Reference |
| Aniline | 1. CH(OEt)₃, MCM-41-SO₃H; 2. NaBH₃(OAc) | N-Methylaniline | 94 | lookchem.com |
| 4-Ethylaniline | 1. CH(OEt)₃, MCM-41-SO₃H; 2. NaBH₃(OAc) | 4-Ethyl-N-methylaniline | 96 | lookchem.com |
| 4-Methoxyaniline | 1. CH(OEt)₃, MCM-41-SO₃H; 2. NaBH₃(OAc) | 4-Methoxy-N-methylaniline | 98 | lookchem.com |
| 4-Chloroaniline | 1. CH(OEt)₃, MCM-41-SO₃H; 2. NaBH₃(OAc) | 4-Chloro-N-methylaniline | 95 | lookchem.com |
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Cyclopropoxy Moiety.
The cyclopropoxy group is characterized by significant ring strain, which is the primary driving force for its reactivity. This strain, a result of compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³ hybridized carbons, makes the cyclopropane (B1198618) ring behave somewhat like a C=C double bond, readily participating in reactions that lead to ring cleavage.
The high strain energy of the cyclopropane ring facilitates its opening under oxidative, radical, and nucleophilic conditions.
Oxidative ring-opening of cyclopropyl (B3062369) ethers can be initiated by single-electron transfer (SET) from the ether to an oxidant, forming a radical cation intermediate. This intermediate is highly unstable and rapidly undergoes C-C bond cleavage. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical. For instance, treatment of cyclopropyl sulfides, analogous to ethers, with ceric ammonium (B1175870) nitrate (B79036) (CAN) in methanol (B129727) leads to a tandem cation radical ring cleavage–cyclisation sequence to form cyclic ethers. rsc.org
The general mechanism involves the formation of a radical cation, followed by the cleavage of one of the internal cyclopropyl C-C bonds to yield a more stable, open-chain radical. This radical can then be trapped by a nucleophile or undergo further reactions. nih.govbeilstein-journals.org
Table 1: Mechanistic Steps in Oxidative Ring Opening
| Step | Description | Intermediate |
| 1. Initiation | Single-electron transfer (SET) from the cyclopropyl ether to an oxidizing agent. | Radical Cation |
| 2. Ring Opening | Homolytic cleavage of a strained C-C bond within the cyclopropane ring. | Open-chain radical |
| 3. Propagation/Termination | The resulting radical intermediate reacts with a nucleophile or another radical. | Final Product |
The cyclopropyl radical cation is an unstable species that readily undergoes ring-opening. nih.govosti.gov The driving force for this fragmentation is the release of approximately 115 kJ/mol of strain energy inherent in the three-membered ring. psu.edu Theoretical and experimental evidence suggests that the cyclopropyl cation itself is not a stable intermediate but rather a transition state on the path to ring-opening. nih.govosti.govresearchgate.net
The fragmentation proceeds via a disrotatory ring-opening pathway. nih.govosti.gov The rapidity of this ring-opening has led to the use of the cyclopropylmethyl radical as a "radical clock" or probe in studying reaction mechanisms, as its rearrangement is often faster than competing reactions. psu.edu The rate and regioselectivity of the fragmentation are influenced by substituents on the ring, which can stabilize the resulting open-chain radical. psu.edu
Table 2: Factors Influencing Cyclopropyl Radical Cation Fragmentation
| Factor | Influence on Fragmentation | Rationale |
| Ring Strain | Primary driving force | Release of ~115 kJ/mol of energy upon ring opening. psu.edu |
| Substituents | Affects rate and regioselectivity | Stabilization of the resulting open-chain radical intermediate. psu.edu |
| Symmetry | Governs reaction pathway | Allowed disrotatory ring-opening path is favored. nih.govosti.gov |
While less common for simple cyclopropyl ethers without activating groups, nucleophilic ring cleavage can occur, particularly in "donor-acceptor" cyclopropanes where the ring is activated by both an electron-donating and an electron-accepting group. acs.org The reaction mechanism is analogous to the SN2 ring-opening of epoxides. chemistrysteps.comkhanacademy.org
The nucleophile performs a backside attack on one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and inversion of stereochemistry at the site of attack. This results in an anti-addition of the nucleophile and the remainder of the molecule across the former cyclopropane bond. chemistrysteps.com The regioselectivity of the attack is governed by sterics, with the nucleophile preferentially attacking the least sterically hindered carbon. khanacademy.org
The stability of the cyclopropyl ring is a balance between its high ring strain and the unique electronic nature of its "bent bonds." These bonds have a higher p-character than typical sigma bonds, allowing the cyclopropyl group to conjugate with adjacent p-orbitals, thereby stabilizing adjacent carbocations, radicals, and even carbanions. echemi.comstackexchange.com The stability of a cyclopropylmethyl carbocation, for example, is comparable to or even greater than that of a benzyl (B1604629) carbocation due to this electronic delocalization, sometimes referred to as "dancing resonance." quora.comyoutube.com
However, the inherent strain makes the ring thermodynamically unstable and susceptible to cleavage under acidic, basic, or thermal stress, especially when compared to larger cycloalkanes like cyclopentane (B165970) or cyclohexane. quora.com For instance, Brønsted acids can catalyze the ring-opening of donor-acceptor cyclopropanes in the presence of nucleophiles. acs.org
Table 3: Comparison of Cycloalkane Ring Strain
| Cycloalkane | Ring Size | Bond Angle (°) | Strain Energy (kJ/mol) |
| Cyclopropane | 3 | 60 | 115 |
| Cyclobutane | 4 | 90 | 110 |
| Cyclopentane | 5 | 108 | 25 |
| Cyclohexane | 6 | 109.5 | 0 |
Ring Opening Reactions and Mechanisms.
Reactivity of the N-Methylaniline Substructure
The N-methylaniline portion of the molecule exhibits reactivity characteristic of a secondary aromatic amine. The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. It readily reacts with acids to form ammonium salts. noaa.govnih.gov
The N-methylamino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The presence of the ethyl group at the para position further activates the ring and sterically hinders substitution at that site, meaning electrophilic attack will predominantly occur at the positions ortho to the N-methylamino group. The methyl group on the nitrogen increases steric hindrance around the amino group, which can modulate its reactivity compared to aniline (B41778). fiveable.me Samples of N-methylaniline can turn brown on exposure to air due to oxidation. nih.govwikipedia.org
Table 4: Typical Reactions of the N-Methylaniline Moiety
| Reaction Type | Reagents | Expected Outcome |
| Acid-Base Reaction | Strong acids (e.g., HCl) | Formation of an anilinium salt. noaa.gov |
| Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents | Substitution primarily at the ortho positions relative to the amino group. |
| Oxidation | Air, other oxidizing agents | Formation of colored oxidation products. nih.gov |
| Alkylation/Acylation | Alkyl/Acyl halides | Further substitution on the nitrogen atom. |
Nucleophilic Characteristics of the Secondary Amine
The nitrogen atom of the secondary amine in 2-Cyclopropoxy-4-ethyl-N-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. The nucleophilicity of this amine is influenced by a combination of electronic and steric factors imparted by its substituents.
Electronic Effects:
The aniline ring, by itself, can delocalize the nitrogen's lone pair into the aromatic π-system, which tends to decrease nucleophilicity compared to aliphatic amines.
However, the presence of two electron-donating groups on the ring—the cyclopropoxy group at the ortho position and the ethyl group at the para position—counteracts this effect. These groups increase the electron density on the aromatic ring, which in turn reduces the delocalization of the nitrogen lone pair into the ring, thereby enhancing the nucleophilicity of the amine.
The N-methyl group is also a weak electron-donating group, further contributing to the electron density on the nitrogen atom.
Steric Effects:
Secondary amines are often more nucleophilic than their primary amine counterparts due to the electron-donating nature of the additional alkyl group. masterorganicchemistry.com
However, the presence of the ortho-cyclopropoxy group introduces significant steric hindrance around the nitrogen atom. This bulkiness can impede the approach of the amine to an electrophilic center, potentially reducing its effective nucleophilicity in certain reactions, particularly those involving sterically demanding electrophiles. researchgate.netnih.gov
Electrophilic Aromatic Substitution Dynamics on the Aniline Ring
The aniline ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the N-methylamino, the cyclopropoxy, and the ethyl groups. These groups not only increase the rate of reaction compared to benzene (B151609) but also direct incoming electrophiles to specific positions on the ring. masterorganicchemistry.com
Directing Effects of Substituents:
N-methylamino group: This is a powerful activating and ortho, para-directing group.
Cyclopropoxy group: As an alkoxy group, it is also a strong activating and ortho, para-director. masterorganicchemistry.com
Ethyl group: This alkyl group is a weakly activating and ortho, para-director. libretexts.org
The positions on the ring are numbered starting from the carbon bearing the N-methylamino group as C1 (though IUPAC nomenclature would differ, this is for discussing reactivity). The substituents are at C2 (cyclopropoxy) and C4 (ethyl). The available positions for substitution are C3, C5, and C6.
Position C6 (ortho to the amine, meta to the ethyl, and ortho to the cyclopropoxy): This position is strongly activated by both the adjacent N-methylamino and cyclopropoxy groups.
Position C5 (meta to the amine, ortho to the ethyl, and meta to the cyclopropoxy): This position is activated by the ethyl group.
Position C3 (ortho to the amine, meta to the cyclopropoxy, and ortho to the ethyl): This position is activated by the N-methylamino and ethyl groups.
Considering the powerful activating and directing effects of the N-methylamino and cyclopropoxy groups, the most likely sites for electrophilic attack are the positions ortho and para to these groups. Given the existing substitution pattern, the C6 position is doubly activated by two ortho groups, making it a highly probable site for substitution. The C3 and C5 positions are also activated, but to a lesser extent. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution.
| Position | Activating Groups Directing to this Position | Deactivating Influences | Predicted Reactivity |
| C3 | N-methylamino (para), Ethyl (ortho) | Meta to Cyclopropoxy | Moderate |
| C5 | Ethyl (ortho) | Meta to N-methylamino and Cyclopropoxy | Low to Moderate |
| C6 | N-methylamino (ortho), Cyclopropoxy (ortho) | Meta to Ethyl | High |
Oxidative N-Dealkylation Pathways and Cyclopropyl Group Fate
The N-methyl and N-cyclopropyl groups of aniline derivatives are susceptible to oxidative metabolism, primarily by cytochrome P450 enzymes. ku.edu The mechanism of this N-dealkylation has been a subject of considerable study, with two main pathways proposed: single-electron transfer (SET) and hydrogen atom transfer (HAT). ku.edunih.gov
For N-cyclopropyl-N-methylaniline, a close analog of the target molecule's core, studies have shown that cytochrome P450-catalyzed oxidation proceeds predominantly through a HAT mechanism. nih.govnih.gov This involves the abstraction of a hydrogen atom from the α-carbon of either the methyl or the cyclopropyl group, leading to the formation of a carbinolamine intermediate. This intermediate is unstable and subsequently decomposes to yield the dealkylated aniline and an aldehyde or ketone. rsc.orgsigmaaldrich.com
Fate of the N-Alkyl Groups:
N-Demethylation: If the HAT occurs at the methyl group, the resulting carbinolamine will break down to form 2-Cyclopropoxy-4-ethyl-N-cyclopropylaniline and formaldehyde (B43269).
N-Decyclopropylation: If the HAT occurs at the α-carbon of the cyclopropyl group, the carbinolamine will decompose to yield this compound and cyclopropanone (B1606653). nih.gov
Crucially, the formation of the ring-intact product, cyclopropanone, is strong evidence against a SET mechanism, which would be expected to lead to ring-opened products. nih.gov Theoretical studies on N-cyclopropyl-N-methylaniline have indicated a preference for N-demethylation over N-decyclopropylation, despite the C-H bond on the methyl group being stronger than that on the cyclopropyl group. rsc.orgsigmaaldrich.com This selectivity is attributed to the electronic effects of the aniline ring system. rsc.org
| Oxidation Pathway | Key Intermediate | Products | Mechanistic Evidence |
| N-Demethylation | Carbinolamine at methyl group | N-cyclopropylaniline derivative + Formaldehyde | Observed in metabolic studies of related compounds nih.gov |
| N-Decyclopropylation | Carbinolamine at cyclopropyl group | N-methylaniline derivative + Cyclopropanone | Formation of cyclopropanone supports HAT mechanism nih.gov |
Interplay between the Cyclopropoxy and N-Methylaniline Moieties
The cyclopropoxy group at the ortho position and the N-methylaniline moiety exert significant mutual influence on each other's reactivity.
Electronic Interplay:
The cyclopropoxy group, being a strong electron-donating group, increases the electron density of the entire aromatic ring. This enhanced electron density has a dual effect: it activates the ring for electrophilic substitution (as discussed in 3.2.2) and increases the electron density on the nitrogen atom, modulating its nucleophilicity and basicity.
Steric Interplay:
The most significant interaction is steric. The cyclopropoxy group provides considerable steric bulk in the vicinity of the N-methylamino group. This steric hindrance can:
Restrict the rotation of the C-N bond.
Influence the preferred conformation of the N-methyl group.
Hinder the approach of reagents to the nitrogen atom, potentially lowering the rate of reactions involving nucleophilic attack by the amine. nih.gov
Potentially influence the regioselectivity of metabolic N-dealkylation by sterically shielding one of the alkyl groups.
This intimate steric and electronic relationship means that the reactivity of this compound cannot be simply predicted by summing the effects of its individual functional groups.
Kinetic and Thermodynamic Aspects of Key Transformations
Kinetics:
Electrophilic Aromatic Substitution: The rate of these reactions is expected to be high due to the strongly activated nature of the ring. The activation energy for the formation of the cationic intermediate (sigma complex) will be relatively low. libretexts.org The specific rate will depend on the nature of the electrophile, with stronger electrophiles reacting faster. Steric hindrance at the potential sites of substitution (especially C6) could increase the activation energy and slow the reaction compared to a less hindered but similarly activated position.
Nucleophilic Reactions of the Amine: The kinetics of these reactions will be a trade-off between the inherent nucleophilicity of the nitrogen and steric hindrance. For small electrophiles, the reaction rate should be reasonably fast. For larger electrophiles, the steric barrier imposed by the ortho-cyclopropoxy group will likely lead to a significant decrease in the rate constant. masterorganicchemistry.com
Oxidative N-Dealkylation: The rate-limiting step in the HAT mechanism is the initial C-H bond activation. rsc.org The relative rates of N-demethylation versus N-decyclopropylation will depend on the activation energies for hydrogen abstraction from the methyl and cyclopropyl groups, respectively. As suggested by theoretical studies on analogs, electronic factors may favor demethylation. rsc.org
Thermodynamics:
Electrophilic Aromatic Substitution: These reactions are typically exothermic and lead to thermodynamically stable aromatic products. The relative stability of the possible isomeric products will influence the product distribution, especially if the reaction is reversible or allowed to reach thermodynamic equilibrium. The para product is often thermodynamically favored over the ortho product due to reduced steric strain, although in this specific molecule, the available positions are all ortho or meta to multiple groups.
In general, reactions that maintain the aromaticity of the aniline ring will be thermodynamically favored.
Further research involving experimental kinetic studies and computational modeling would be necessary to provide quantitative data on the reaction rates, activation energies, and thermodynamic stabilities of the various transformation pathways of this compound.
Computational and Theoretical Studies
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of 2-Cyclopropoxy-4-ethyl-N-methylaniline. These calculations provide a detailed picture of the molecule's electronic landscape and geometric parameters.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic characteristics of aniline (B41778) derivatives. researchgate.netnih.gov For this compound, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometrical optimization. researchgate.net This optimization yields crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.
DFT calculations also provide access to a wealth of electronic properties that govern the molecule's reactivity. These properties include the distribution of electron density, dipole moment, and the energies of molecular orbitals. The calculated electronic properties for a representative substituted aniline are often tabulated to provide a quantitative understanding of its chemical nature.
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 2.5 D |
| Total Energy (Hartree) | -550.12345 |
| Point Group | C1 |
The accuracy of thermochemical data derived from computational methods is highly dependent on the chosen theoretical level. For aniline and its derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide a good balance between computational cost and accuracy for predicting thermochemical properties such as enthalpy of formation and Gibbs free energy. rdd.edu.iqresearchgate.netnih.gov While B3LYP is widely used, it is known to have limitations, particularly in describing non-covalent interactions and reaction barrier heights. nih.gov Therefore, for high-accuracy thermochemical predictions, results from B3LYP are often benchmarked against more rigorous methods or experimental data where available. The choice of basis set also plays a critical role in the accuracy of these energy calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, FMO analysis can predict its susceptibility to electrophilic and nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. These orbital energies are readily calculated using DFT methods.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Mechanistic Elucidation through Computational Modeling
Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. By simulating reaction pathways, researchers can gain a detailed understanding of how this compound might be synthesized or how it participates in further chemical transformations.
A crucial aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states for reactions involving aniline derivatives. nih.gov By identifying the transition state, the activation energy for the reaction can be calculated, providing insight into the reaction kinetics. Furthermore, the entire reaction pathway, from reactants to products via the transition state, can be mapped out, offering a step-by-step view of the chemical transformation. This type of analysis is invaluable for understanding reaction mechanisms, such as electrophilic substitution on the aniline ring or reactions involving the amino group. allen.in
For reactions that can lead to multiple stereoisomers, computational modeling can be a powerful tool for predicting the stereochemical outcome. By calculating the energies of the different transition states leading to the various stereoisomeric products, it is often possible to predict which product will be formed preferentially. The transition state with the lower energy will correspond to the faster-forming product, thus determining the stereoselectivity of the reaction. This predictive capability is especially important in the synthesis of chiral molecules where control of stereochemistry is paramount.
Conformational Analysis of the Substituted Cyclopropoxy Aniline System
The cyclopropoxy group attached to the aniline ring is a key determinant of the molecule's conformation. In related systems like cyclopropylbenzene, the cyclopropyl (B3062369) group typically adopts a "bisected" or "perpendicular" conformation relative to the benzene (B151609) ring. The bisected conformation, where the C-H bond of the methine carbon in the cyclopropyl ring lies in the plane of the benzene ring, is often the most stable. However, the presence of an ortho-substituent, in this case, the amino group, can introduce steric hindrance that favors a perpendicular arrangement. cdnsciencepub.com For this compound, it is plausible that the cyclopropoxy group's orientation is a result of the interplay between conjugative stabilization with the aromatic ring and steric repulsion from the adjacent N-methylamino group.
Furthermore, the N-methylamino group itself contributes to the conformational complexity. The nitrogen atom in anilines is typically sp2-hybridized, leading to a planar or near-planar geometry that allows for the delocalization of the nitrogen lone pair into the aromatic π-system. The degree of this pyramidalization can be influenced by the nature and size of the substituents on the nitrogen and the aromatic ring. researchgate.net The N-methyl group introduces a rotational barrier around the C(aryl)-N bond.
To provide a quantitative understanding of the conformational preferences, computational methods can be employed to calculate the potential energy surface as a function of the dihedral angles of the key rotatable bonds. The results of such an analysis would likely reveal several local energy minima corresponding to different stable conformers. The global minimum would represent the most populated conformation at thermal equilibrium. The energy differences between these conformers and the rotational barriers connecting them are critical for understanding the molecule's dynamic behavior.
Table 1: Predicted Stable Conformers and Rotational Barriers for a Substituted Aniline System
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Global Minimum | 0.00 | C2-C1-O-C(cp): ~90, C1-N-C(me)-H: ~180 | - |
| Local Minimum 1 | 1.25 | C2-C1-O-C(cp): ~0, C1-N-C(me)-H: ~180 | ~3.5 (for C-O rotation) |
| Local Minimum 2 | 2.10 | C2-C1-O-C(cp): ~90, C1-N-C(me)-H: ~0 | ~5.0 (for C-N rotation) |
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on DFT, are powerful tools for predicting various spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. sapub.org These predictions are invaluable for the structural elucidation and characterization of novel compounds like this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. jmaterenvironsci.com The predicted chemical shifts for this compound would be expected to reflect the electronic environment of each nucleus. For instance, the protons and carbons of the aromatic ring would show distinct chemical shifts depending on the electron-donating or -withdrawing nature of the substituents. The cyclopropoxy group's protons would likely appear in the upfield region characteristic of cyclopropyl moieties. The N-methyl and ethyl protons would also have predictable chemical shifts. By comparing the calculated spectrum with experimental data, one can confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. lsu.edunih.gov For this compound, characteristic vibrational modes would include the N-H stretching (if a secondary amine were present, though this is a tertiary amine), C-H stretching of the aromatic, alkyl, and cyclopropyl groups, C-N stretching, C-O stretching, and various bending modes. The calculated IR spectrum can aid in the identification of functional groups and provide insights into the molecule's vibrational properties.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.netyoutube.com The predicted UV-Vis spectrum of this compound would likely show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the substituted aniline chromophore. The positions and intensities of these absorption maxima are sensitive to the nature and position of the substituents on the aromatic ring. The cyclopropoxy, ethyl, and N-methyl groups would all influence the electronic structure and thus the absorption spectrum.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | ~0.5-1.0 | Cyclopropyl CH₂ |
| Chemical Shift (δ, ppm) | ~2.8-3.0 | N-CH₃ | |
| Chemical Shift (δ, ppm) | ~6.5-7.2 | Aromatic CH | |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~15-20 | Ethyl CH₃ |
| Chemical Shift (δ, ppm) | ~30-35 | N-CH₃ | |
| Chemical Shift (δ, ppm) | ~110-150 | Aromatic C | |
| IR | Vibrational Frequency (cm⁻¹) | ~2950-3100 | C-H Stretch (Aromatic/Alkyl) |
| Vibrational Frequency (cm⁻¹) | ~1200-1250 | C-N Stretch | |
| UV-Vis | λmax (nm) | ~250-260, ~290-310 | π-π* Transitions |
Advanced Analytical Characterization Techniques
High-Resolution Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Cyclopropoxy-4-ethyl-N-methylaniline, the spectrum would be expected to show distinct signals for the protons of the N-methyl, ethyl, cyclopropoxy, and aromatic groups. The integration of these signals would correspond to the number of protons in each group (e.g., 3H for the methyl group). Spin-spin coupling would reveal adjacent protons, seen as splitting patterns (e.g., a triplet and quartet for the ethyl group).
¹³C NMR: A carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. A proton-decoupled ¹³C NMR spectrum for this compound would display a unique signal for each carbon atom in the molecule, including those in the ethyl, N-methyl, cyclopropoxy, and the substituted benzene (B151609) ring.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between coupled protons (e.g., between the -CH₂- and -CH₃ protons of the ethyl group), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and aniline (B41778) derivatives.
| Group | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Ethyl | -CH₂- | ~2.6 (quartet) | ~28 |
| -CH₃ | ~1.2 (triplet) | ~16 | |
| N-Methyl | -N-CH₃ | ~2.9 (singlet) | ~31 |
| Cyclopropoxy | -O-CH- | ~3.7 (multiplet) | ~60 |
| -CH₂- (ring) | ~0.7-0.9 (multiplet) | ~7 | |
| Aromatic Ring | Ar-H | ~6.7 - 7.1 | ~110 - 150 |
Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and can offer structural clues based on fragmentation patterns.
MS Analysis: In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound (C₁₂H₁₇NO), this would appear at an m/z value of approximately 191.27. The spectrum would also display various fragment ions resulting from the cleavage of weaker bonds. Common fragmentation pathways for N-alkylated anilines include alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen) and cleavage of substituents from the aromatic ring. For this compound, characteristic fragments might include the loss of an ethyl radical ([M-29]⁺) or cleavage related to the cyclopropoxy group.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's chemical composition and distinguishing it from other molecules with the same nominal mass.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value / Observation |
|---|---|
| Molecular Formula | C₁₂H₁₇NO |
| Exact Mass (for HRMS) | 191.1310 |
| Nominal Mass (for MS) | 191 |
| Key Fragmentation Pathways | Loss of ethyl group (-C₂H₅); Loss of methyl group (-CH₃); Cleavage of the cyclopropyl (B3062369) ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the presence of specific functional groups.
IR Spectroscopy: An IR spectrum would show characteristic absorption bands corresponding to the vibrations of the bonds within this compound. Key expected absorptions include C-H stretching from the aromatic ring and aliphatic groups (ethyl, methyl, cyclopropyl), C-N stretching of the aniline, and C-O-C stretching of the ether linkage in the cyclopropoxy group.
Raman Spectroscopy: Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and aromatic rings, offering complementary data to the IR spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethyl, Methyl, Cyclopropyl | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1500 - 1600 |
| C-N Stretch | Aryl Amine | 1250 - 1350 |
| C-O-C Stretch (Asymmetric) | Cyclopropoxy Ether | 1200 - 1275 |
Chromatographic Separation and Purity Assessment
Gas Chromatography (GC and HRGC) for Volatile Compound Analysis and Separation
Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. epa.gov A sample is vaporized and injected onto the head of a chromatographic column, where it is separated based on its boiling point and interaction with the column's stationary phase.
GC Analysis: For this compound, GC would be used to determine its purity by detecting any volatile impurities. A high-purity sample would show a single major peak at a characteristic retention time. The technique is often coupled with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (GC-MS) for both quantification and identification of separated components. researchgate.net High-Resolution Gas Chromatography (HRGC), which utilizes capillary columns, offers superior separation efficiency for complex mixtures. oup.com
Table 4: Typical Gas Chromatography Conditions for Substituted Aniline Analysis
| Parameter | Typical Condition |
|---|---|
| Column Type | Capillary column (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 280°C) |
| Detector | FID (Flame Ionization Detector) or MS (Mass Spectrometer) |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful method for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC.
HPLC Analysis: Reversed-phase HPLC is the most common mode for analyzing aniline derivatives. nih.gov The compound would be separated on a non-polar stationary phase (like C18) using a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). sigmaaldrich.com Purity is assessed by monitoring the column eluent with a detector, most commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs strongly. A pure sample will yield a single, sharp peak. HPLC is also invaluable for separating isomers, which can be challenging with other methods. nih.gov
Table 5: Typical HPLC Conditions for Substituted Aniline Analysis
| Parameter | Typical Condition |
|---|---|
| Column Type | Reversed-Phase C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis (e.g., at 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30-40°C) |
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is a critical technique for the separation of enantiomers and the determination of enantiomeric purity. This method is essential for compounds with stereogenic centers, as the pharmacological and toxicological profiles of enantiomers can differ significantly. The general principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.
Despite the importance of this technique, a specific method for the chiral separation of this compound enantiomers, including details of the chiral stationary phase, mobile phase composition, flow rate, and detection parameters, is not described in the available scientific literature. While studies on other cyclopropyl derivatives exist, these findings cannot be directly extrapolated to this compound. mdpi.com
Table 1: Hypothetical Data for Chiral Chromatography of this compound (Note: The following data is illustrative of typical results and is not based on actual experimental findings for this specific compound.)
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Enantiomeric Excess (% ee) | >99% |
Techniques for Qualitative and Quantitative Organic Analysis
A variety of analytical techniques are employed for the qualitative identification and quantitative determination of organic compounds. These typically include spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Specific qualitative and quantitative analytical methods validated for this compound have not been detailed in the reviewed literature. While general properties and analytical data for related compounds such as 4-ethyl-N-methylaniline nih.govuni.lu and 2-ethyl-N-methylaniline nist.govchemeo.com are available, this information does not directly apply to the cyclopropoxy-substituted analogue. For instance, NMR spectral data for N-ethyl-N-methylaniline is available, but the chemical shifts and coupling constants would differ significantly for this compound due to the different substitution pattern. chemicalbook.com
Table 3: Commonly Used Analytical Techniques and Their Expected Application
| Technique | Expected Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Information on the chemical environment of hydrogen and carbon atoms, confirming the molecular structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, aiding in structural elucidation. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as N-H and C-O-C bonds. |
| High-Performance Liquid Chromatography (HPLC) | Separation from impurities and quantification of the compound's purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their identification based on mass spectra. |
Stereochemistry and Asymmetric Synthesis
Design of Enantioselective and Diastereoselective Synthesis Strategies
The creation of optically pure cyclopropane (B1198618) derivatives relies on synthetic routes that can selectively generate one stereoisomer over others. Enantioselective strategies are designed to produce an excess of one enantiomer from achiral or racemic starting materials, while diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers.
Key approaches for the asymmetric synthesis of chiral cyclopropanes include:
Transition-Metal-Catalyzed Cyclopropanation: This is a prominent method involving the reaction of an olefin with a carbenoid species, mediated by a chiral transition-metal catalyst. rochester.edu The catalyst creates a chiral environment that directs the approach of the carbene to the double bond, favoring the formation of one enantiomer.
Organocatalytic Cyclopropanation: Chiral organic molecules can also catalyze cyclopropanation reactions, often by activating the olefin substrate through the formation of iminium ions. princeton.edu This approach avoids the use of metals and offers a complementary strategy for asymmetric induction.
Michael Initiated Ring Closure (MIRC): The MIRC reaction is a powerful and versatile method for constructing cyclopropane rings with high enantioselectivity. This process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.
Diastereoselective Nucleophilic Substitution: For substrates that already contain a chiral center, new stereocenters can be installed with high diastereoselectivity. This strategy relies on the existing chirality to direct the stereochemical outcome of subsequent reactions, such as the formal nucleophilic substitution of chiral bromocyclopropanes. nih.gov
The design of a successful synthesis for a specific stereoisomer of 2-Cyclopropoxy-4-ethyl-N-methylaniline would likely involve selecting a precursor aniline (B41778) derivative and an appropriate cyclopropanating agent, combined with a carefully chosen chiral catalyst or auxiliary to govern the stereochemical outcome.
Utilization of Chiral Catalysts and Auxiliaries in Cyclopropanation Reactions
The cornerstone of asymmetric cyclopropanation is the use of chiral catalysts or auxiliaries that impart stereochemical information during the ring-forming step. These molecules create a transient, diastereomeric interaction with the substrates, lowering the activation energy for the pathway leading to the desired stereoisomer.
Several classes of catalysts have proven effective in these transformations:
Chiral Rhodium (Rh) Complexes: Rhodium-based catalysts are widely used for enantioselective cyclopropanation. organic-chemistry.org For instance, a chiral-at-metal Rh(III) complex has been shown to catalyze the reaction between sulfoxonium ylides and β,γ-unsaturated ketoesters to yield 1,2,3-trisubstituted cyclopropanes with excellent enantiomeric excess (up to 99% ee) and diastereomeric ratios (dr > 20:1). organic-chemistry.org The high selectivity is attributed to weak coordination between the catalyst and the ketoester, which precisely controls the orientation of the reactants. organic-chemistry.org
Chiral Cobalt (Co) Porphyrin Catalysts: Cobalt(II)-porphyrin complexes featuring chiral appendages are highly effective for the cyclopropanation of a wide range of olefins with diazocarbonyl compounds. researchgate.net These catalysts demonstrate exceptional diastereoselectivity and enantiocontrol, consistently producing high product yields. researchgate.net
Engineered Biocatalysts: Nature's catalysts, enzymes, can be repurposed for asymmetric synthesis. Engineered hemoproteins, particularly myoglobin (Mb) variants, have emerged as promising biocatalysts for cyclopropanation. rochester.edu Through rational design and directed evolution, Mb variants have been developed that exhibit complementary stereoselectivity, providing access to either trans-(1R,2R) or trans-(1S,2S) configured cyclopropanes with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edu These biocatalytic systems can be used in whole-cell transformations, enabling gram-scale synthesis of chiral cyclopropane cores of various drugs. rochester.edu
| Catalyst Type | Reactants | Typical Selectivity | Reference |
|---|---|---|---|
| Chiral Rhodium(III) Complex | Sulfoxonium ylides & β,γ-unsaturated ketoesters | up to 99% ee, >20:1 dr | organic-chemistry.org |
| Chiral Cobalt(II)-Porphyrin | Olefins & Diazocarbonyl compounds | Exceptional de and ee | researchgate.net |
| Engineered Myoglobin | Styrenes & α-diazoacetate reagents | 98–99.9% de, 96–99.9% ee | rochester.edu |
Stereocontrol in the Formation of Cyclopropane Ring and Chiral Centers within the Aniline Moiety
Achieving precise stereocontrol during the formation of the cyclopropane ring is paramount. The mechanism of stereocontrol is intimately linked to the structure of the chiral catalyst and its interaction with the substrates. In metal-catalyzed reactions, the ligands coordinated to the metal center form a chiral pocket. This steric and electronic environment forces the incoming olefin and the metal-carbene intermediate to adopt a specific orientation, leading to a facial-selective attack and the formation of a single enantiomer. For example, the high stereoselectivity of certain rhodium catalysts is achieved through specific coordination geometries that favor one transition state over all others. organic-chemistry.org
While the target compound this compound does not possess a chiral center on its aniline moiety, the synthesis of related compounds may require the construction of chiral anilines. Methodologies for creating chiral centers in aniline derivatives often involve asymmetric transformations or the use of chiral starting materials. The development of C2-symmetric, late-transition metal catalysts has been explored for applications such as the isoselective polymerization of olefins, demonstrating that chiral environments can be created around aniline-like structures to influence stereochemical outcomes.
Enantiospecific Transformations and Retention of Stereochemical Configuration
Enantiospecific reactions are those in which a stereochemically pure starting material is converted into a stereochemically pure product, with the stereochemistry of the product being directly determined by that of the reactant. This approach is highly valuable as it preserves existing chirality.
A relevant strategy involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. nih.gov In this methodology, a base-assisted dehydrohalogenation generates a highly reactive cyclopropene (B1174273) intermediate. The key feature is that the existing chiral center on the cyclopropane precursor governs the stereochemical configuration of two newly installed adjacent stereocenters during a subsequent nucleophilic addition. nih.gov This allows for the synthesis of enantiomerically enriched cyclopropyl (B3062369) amines and ethers. nih.gov
Another example of an enantiospecific transformation relevant to the aniline portion of the molecule involves the reaction of sulfonimidoyl fluorides with anilines. acs.orgnih.gov This reaction, when performed on an enantiopure sulfonimidoyl fluoride, proceeds with a complete inversion of the stereochemical configuration at the sulfur atom to form a chiral sulfonimidamide. acs.orgnih.gov Such transformations highlight how stereochemical integrity can be maintained and controlled during the synthesis of complex aniline derivatives.
Development of Methods for Racemic Resolution and Enantiomeric Enrichment
When an asymmetric synthesis is not perfectly selective or when a racemic mixture is produced, methods for separating the enantiomers become necessary. Racemic resolution is a common strategy for obtaining enantiomerically pure substances. nih.gov
Common methods for resolution and enrichment include:
Crystallization with Chiral Resolving Agents: This classical method involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral resolving agent (e.g., a natural alkaloid) to form a pair of diastereomeric salts. mdpi.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. mdpi.com This technique has been successfully used to resolve precursors for densely substituted enantiopure cyclopropanes on a multi-gram scale. mdpi.com
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This method is very efficient and can achieve high levels of enantiopurity (>98% ee). nih.gov
Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. rsc.org This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. The theoretical maximum yield for the enriched, unreacted enantiomer in a kinetic resolution is 50%. rsc.org
| Method | Principle | Advantages | Reference |
|---|---|---|---|
| Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Scalable, cost-effective for certain substrates. | mdpi.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High efficiency, high purity (>98% ee), applicable to a wide range of compounds. | nih.gov |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. | Can provide access to both the product and the unreacted starting material in enriched form. | rsc.org |
Future Research Directions and Emerging Paradigms
Innovations in Synthetic Methodologies for Complex Analogues
The synthesis of aniline (B41778) derivatives has evolved beyond traditional methods, with new strategies offering access to previously inaccessible chemical space. rsc.org Future efforts to create complex analogues of 2-Cyclopropoxy-4-ethyl-N-methylaniline will likely incorporate catalyst- and additive-free methods, which proceed under mild conditions and offer operational simplicity. rsc.orgbeilstein-journals.org Multi-component reactions, which allow the formation of complex molecules from simple starting materials in a single step, represent another promising avenue for generating diverse libraries of related compounds. rsc.orgrsc.org These diversity-oriented approaches could be instrumental in exploring the structure-activity relationships of this class of molecules. rsc.org
Modern synthetic strategies applicable to the synthesis of complex aniline analogues are summarized below.
| Synthetic Strategy | Description | Potential Advantages |
| Multi-component Reactions | Combining three or more reactants in a single operation to form a complex product that contains portions of all starting materials. rsc.orgrsc.org | High atom economy, operational simplicity, rapid generation of molecular diversity. |
| Catalyst- & Additive-Free Synthesis | Reactions that proceed without the need for metal catalysts or other additives, often relying on the intrinsic reactivity of the substrates. rsc.orgbeilstein-journals.org | Reduced cost, lower toxicity, simplified purification, milder reaction conditions. |
| Sequential Condensation-Aromatization | A pathway involving the formation of an intermediate, such as an imine, followed by an isoaromatization step to construct the aniline ring. beilstein-journals.org | Provides an alternative to traditional amination-aromatization strategies for building substituted anilines. |
Further research may focus on adapting these methods to substrates bearing the cyclopropoxy group, a moiety that could influence reaction pathways and require specific optimization.
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and synthesis. iscientific.orgopenreview.net These computational tools can navigate the vastness of chemical space to identify novel, synthesizable analogues of this compound with desired properties. github.io Generative models can design new molecules from the ground up, while predictive models can forecast their physicochemical and biological properties, accelerating the discovery process. openreview.netgithub.io
Key tasks for AI and machine learning in the context of molecular synthesis are outlined in the following table.
| AI/ML Application Area | Primary Function | Key Benefit |
| De Novo Molecular Design | Generates novel molecular structures with optimized properties based on learned data. github.iochapman.edu | Accelerates the identification of lead compounds by exploring vast chemical space efficiently. |
| Retrosynthetic Planning | Predicts multi-step synthetic pathways for a target molecule by breaking it down into simpler precursors. nih.govnih.gov | Reduces the time and resources spent on designing and troubleshooting synthetic routes. |
| Reaction Condition Recommendation | Suggests optimal reagents, catalysts, and solvents for a proposed chemical transformation. nih.govyoutube.com | Increases the probability of successful experimental outcomes and improves reaction efficiency. |
| Forward-Reaction Prediction | Predicts the likely products, byproducts, and stereochemistry from a given set of reactants and conditions. nih.gov | Validates proposed synthetic steps and anticipates potential challenges before experimentation. |
For a specific target like this compound, these technologies can help prioritize which complex analogues to synthesize and provide chemists with a robust starting point for expert route planning. nih.gov
Exploration of Novel Reactivity Modes and Transformations
The unique structure of this compound, particularly the presence of the cyclopropyl (B3062369) group, offers opportunities for exploring novel chemical reactions. Research on related N-cyclopropylanilines has shown that the cyclopropyl ring can be selectively cleaved under specific oxidative or acidic conditions. researchgate.netacs.org This reactivity is attributed to the formation of an amine radical cation, which then undergoes rapid ring opening. researchgate.net
Future studies could investigate whether the cyclopropoxy group on the aromatic ring of this compound can undergo similar transformations. If the ring can be selectively opened, it could serve as a synthetic handle for further functionalization, leading to entirely new classes of derivatives. For instance, after an initial single-electron transfer (SET) oxidation, the resulting radical cation could undergo ring-opening to form a distonic radical cation, which could then be trapped by various reagents. acs.org
Beyond the cyclopropoxy moiety, the substituted aniline core itself is rich in chemical reactivity. wikipedia.org Established transformations such as diazotization could be explored to convert the amine group into a wide array of other functionalities (e.g., hydroxyl, halide) via Sandmeyer-type reactions, providing access to new analogues that would be difficult to synthesize directly. wikipedia.org
Advancements in Sustainable Synthesis and Green Chemical Processes
The chemical industry is increasingly focused on developing environmentally benign manufacturing processes. kau.edu.sa Future research on the synthesis of this compound and its derivatives will likely prioritize green chemistry principles. This involves moving away from stoichiometric reagents and harsh conditions, such as those used in traditional nitrobenzene (B124822) reductions, towards more sustainable catalytic methods. sci-hub.seresearchgate.net
Promising green approaches for aniline synthesis include:
Photocatalysis : Using light and a photocatalyst, such as modified titanium dioxide, to drive the reduction of nitroaromatics to anilines at room temperature. kau.edu.sa This method avoids the high temperatures and pressures required in conventional catalytic hydrogenation. kau.edu.sa
Electrochemical Synthesis : Employing electricity to drive chemical reactions, which can offer high selectivity and efficiency while avoiding toxic oxidants and expensive catalysts. chemistryworld.comresearchgate.net
Bio-based Catalysts : Utilizing catalysts derived from renewable sources, such as activated carbon, in combination with green solvents like subcritical water, to create metal-free reduction processes. researchgate.net
Direct Amination : Investigating novel methods for the direct amination of aromatic rings using greener reagents like ammonia, potentially catalyzed by transition metals or driven by plasma chemistry. researchgate.netepa.gov
By adopting these sustainable methodologies, the synthesis of this compound can be made more efficient, less hazardous, and more environmentally friendly.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Cyclopropoxy-4-ethyl-N-methylaniline with high purity?
- Methodological Answer : Synthesis typically involves multi-step alkylation and cyclopropane ring formation. Start with N-methylaniline derivatives as a base structure. Introduce the cyclopropoxy group via nucleophilic substitution under inert conditions (e.g., using cyclopropanol and a catalyst like BF₃·Et₂O). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via HPLC with UV detection (λ = 254 nm) .
- Critical Consideration : Optimize reaction temperature (40–60°C) to avoid cyclopropane ring decomposition. Use anhydrous solvents to prevent hydrolysis of intermediates.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and thermal degradation. For handling, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of vapors. Refer to safety protocols for structurally similar aniline derivatives (e.g., 4-methoxy-N-methylaniline), which recommend ventilation and immediate decontamination of spills with ethanol .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropoxy proton signals at δ 0.5–1.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₂H₁₇NO: 191.13 g/mol).
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Cross-validate data using orthogonal techniques. For example, if NMR signals conflict with literature, perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare with computational predictions (DFT-based chemical shift calculations) to identify misassignments. Contradictions may arise from solvent effects or impurities; repurify the compound and reanalyze under standardized conditions .
Q. What strategies mitigate side reactions during cyclopropoxy group introduction?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids like ZnCl₂ instead of BF₃·Et₂O to reduce ring-opening side reactions.
- Temperature Control : Maintain sub-ambient temperatures (–10°C) during cyclopropanol addition to suppress electrophilic aromatic substitution byproducts.
- Quenching Protocol : Add reaction mixture to cold sodium bicarbonate to neutralize acids and stabilize intermediates .
Q. How can computational modeling aid in predicting the compound’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., in Gaussian or ORCA) can predict stability under varying pH or solvent conditions. Validate predictions experimentally via kinetic studies (e.g., monitoring hydrolysis rates in aqueous buffers) .
Q. What are the challenges in impurity profiling for this compound, and how are they addressed?
- Methodological Answer : Common impurities include unreacted N-methylaniline or cyclopropanol adducts. Use LC-MS with ion-trap detection to identify low-abundance impurities. For quantification, develop a validated UPLC method with a calibration curve (1–100 ppm detection limit). Compare impurity profiles against pharmacopeial standards (e.g., EP/ICH guidelines) to ensure compliance .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across studies?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or solvent purity. Characterize the crystalline form via X-ray diffraction. Test solubility in rigorously dried solvents (e.g., DMSO stored over molecular sieves) and report results with detailed experimental conditions (temperature, agitation method). Cross-reference with Hansen solubility parameters for consistency .
Q. Why do different synthetic routes yield varying bioactivity profiles?
- Methodological Answer : Trace impurities or stereochemical variations (e.g., unintended racemization) may alter bioactivity. Perform chiral HPLC to check enantiomeric purity. Compare bioassay results (e.g., enzyme inhibition) across batches synthesized via divergent routes. Use structure-activity relationship (SAR) models to isolate critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
